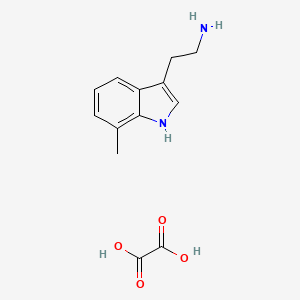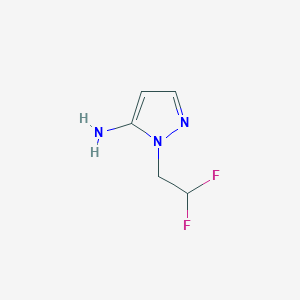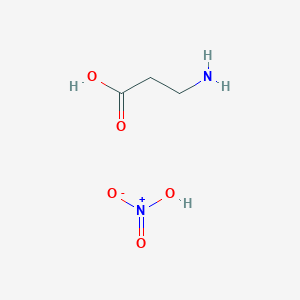
4-cloro-5-yodo-1H-indazol
Descripción general
Descripción
4-Chloro-5-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and iodine substituents at the 4 and 5 positions, respectively, makes this compound particularly interesting for various chemical and biological applications.
Aplicaciones Científicas De Investigación
4-Chloro-5-iodo-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is employed in the development of new materials and catalysts.
Mecanismo De Acción
Target of Action
4-Chloro-5-Iodo-1H-Indazole is a derivative of the heterocyclic compound indazole . Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
For instance, some indazole derivatives can inhibit cell growth
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-iodo-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-iodoaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of 4-chloro-5-iodo-1H-indazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as copper or palladium complexes are often employed to facilitate the cyclization reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-5-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride or potassium carbonate in dimethylformamide.
Electrophilic Substitution: Bromine or chlorine in acetic acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Comparación Con Compuestos Similares
- 4-Chloro-1H-indazole
- 5-Iodo-1H-indazole
- 4-Bromo-5-iodo-1H-indazole
Comparison: 4-Chloro-5-iodo-1H-indazole is unique due to the presence of both chlorine and iodine substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance the compound’s ability to participate in diverse chemical reactions and interact with various biological targets .
Propiedades
IUPAC Name |
4-chloro-5-iodo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBOYUUJTXXCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 3-[(4-cyano-2-methoxyphenoxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1648145.png)
![4-[(4-Fluoro-2-methylphenoxy)methyl]piperidine](/img/structure/B1648147.png)
![[(3S,4S,5R,6S)-3,4,5,6-Tetrahydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B1648149.png)


![4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1648168.png)
![N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide](/img/structure/B1648171.png)


![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648180.png)
